molecular formula C17H21NO4 B13414563 trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 65266-73-1

trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

カタログ番号: B13414563
CAS番号: 65266-73-1
分子量: 306.37 g/mol
InChIキー: ZPUCINDJVBIVPJ-JTIQJQJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a deuterated analog of cocaine (methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate), where the methyl ester group (–OCH₃) is replaced with a trideuteriomethyl group (–OCD₃) . This modification retains the stereochemical configuration of the parent compound (1R,2R,3S,5S), which is critical for its biological activity. The deuterium substitution enhances molecular stability by reducing metabolic degradation via the kinetic isotope effect, making it valuable in pharmacokinetic studies and analytical methodologies such as LC-MS/MS .

Cocaine itself is a tropane alkaloid with a bicyclo[3.2.1]octane core, acting as a potent dopamine-norepinephrine reuptake inhibitor. Its deuterated analog shares this pharmacological target but exhibits altered metabolic and detection profiles .

特性

CAS番号

65266-73-1

分子式

C17H21NO4

分子量

306.37 g/mol

IUPAC名

trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i2D3

InChIキー

ZPUCINDJVBIVPJ-JTIQJQJFSA-N

異性体SMILES

[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3

正規SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

製品の起源

United States

準備方法

General Synthetic Strategy

The preparation broadly follows a multi-step synthetic route starting from the azabicyclo[3.2.1]octane skeleton or related tropane derivatives, with key steps including:

  • Introduction of the carboxylate group at position 2.
  • Benzoylation of the hydroxyl group at position 3 to form the benzoyloxy ester.
  • Methylation at position 8 with a trideuteriomethyl source to incorporate the deuterium label.

Isotopic Labeling with Trideuteriomethyl Group

The critical step involves methylation using a trideuteriomethylating agent, commonly trideuteriomethyl iodide (CD3I) or trideuteriomethyl triflate (CD3OTf), which transfers the CD3 group to the nitrogen or carbon center at position 8.

  • This step requires careful control of reaction conditions to maintain stereochemical integrity and avoid isotopic dilution.
  • Typical solvents include anhydrous conditions using polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the nucleophilic site before methylation.

Benzoylation Step

  • The hydroxyl group at position 3 is benzoylated using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine.
  • Reaction temperature is maintained low (0–5 °C) to prevent side reactions.
  • Purification is typically done by column chromatography to isolate the benzoyloxy ester.

Stereochemical Control

  • The stereochemistry (1R,2R,3S,5S) is preserved throughout synthesis by starting from enantiomerically pure precursors or using chiral resolution techniques.
  • Reaction conditions are optimized to avoid epimerization.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Purpose Notes
Starting material Azabicyclo[3.2.1]octane derivative Core bicyclic structure Enantiomerically pure
Benzoylation Benzoyl chloride, pyridine, 0–5 °C Introduce benzoyloxy group Controlled temperature
Methylation (Deuterium) Trideuteriomethyl iodide (CD3I), K2CO3, DMF, RT Introduce trideuteriomethyl group Anhydrous, inert atmosphere
Purification Column chromatography Isolate pure compound Confirm stereochemistry by NMR

Research Outcomes and Analytical Confirmation

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows absence of signals corresponding to the methyl hydrogens replaced by deuterium.
    • ^2H NMR confirms the presence of deuterium in the methyl group.
    • Stereochemical assignments confirmed by NOESY and COSY experiments.
  • Mass Spectrometry (MS):

    • Molecular ion peak shifted by +3 amu due to three deuterium atoms.
    • High-resolution MS confirms molecular formula C17H18D3NO4.

Purity and Yield

  • Typical yields for the final deuterated methylation step range from 60–80%.
  • Purity assessed by HPLC is generally >98%.

Applications of Prepared Compound

  • Used as an internal standard in quantitative mass spectrometry assays.
  • Facilitates metabolic studies of tropane alkaloids by tracing deuterium-labeled metabolites.

Summary Table of Key Identifiers and Properties

Property Value
CAS Number 65266-73-1
Molecular Formula C17H18D3NO4
Molecular Weight 306.37 g/mol (including deuterium)
IUPAC Name trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
InChI Key ZPUCINDJVBIVPJ-JTIQJQJFSA-N
Purification Method Column chromatography
Typical Yield 60–80%
Analytical Techniques NMR (^1H, ^2H), MS, HPLC

The preparation of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves a multi-step synthetic approach focusing on stereochemical control and isotopic labeling. The key synthetic highlight is the introduction of the trideuteriomethyl group via methylation with deuterated methylating agents under anhydrous and controlled conditions. Analytical validation through NMR and mass spectrometry confirms successful incorporation of deuterium and retention of stereochemistry. This compound serves as a valuable tool in biochemical and pharmacological research.

化学反応の分析

Types of Reactions

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context but often include signal transduction and metabolic processes.

類似化合物との比較

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key structural analogs of cocaine and the deuterated derivative include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Feature(s)
Cocaine –OCH₃ C₁₇H₂₁NO₄ 303.35 (1R,2R,3S,5S) Parent compound; rapid esterase hydrolysis
Trideuteriomethyl cocaine –OCD₃ C₁₇H₁₈D₃NO₄ 306.37 (1R,2R,3S,5S) Slower metabolism due to deuterium; used as an internal standard in LC-MS/MS
Cocaethylene (CET) –OCH₂CH₃ C₁₈H₂₃NO₄ 317.38 (1R,2R,3S,5S) Ethyl ester analog; formed via transesterification with ethanol; higher cardiotoxicity
Benzoylecgonine (BEG) –COOH C₁₆H₁₉NO₄ 289.33 (1R,2R,3S,5S) Hydrolysis metabolite; inactive; detected in urine
(–)-Cocaine hydrochloride –OCH₃ (HCl salt) C₁₇H₂₂ClNO₄ 339.81 (1S,2S,3R,5R) Enantiomer of cocaine; distinct receptor binding
3-(Benzyloxy)benzoyl derivative –O(3-BnO)Bz C₂₃H₂₅NO₅ 395.45 (1R,2R,3S,5S) Modified benzoyl group; potential for altered receptor affinity

Notes:

  • Stereochemistry is critical: Enantiomers (e.g., (1R,2R,3S,5S) vs. (1S,2S,3R,5R)) exhibit divergent pharmacological profiles .
  • Deuterated analogs retain bioactivity but resist enzymatic cleavage, prolonging half-life .

Metabolic Stability and Pharmacokinetics

  • Cocaine vs. Trideuteriomethyl Cocaine :
    • Cocaine is rapidly hydrolyzed by plasma esterases to BEG and ecgonine methyl ester (EME) .
    • The deuterated analog shows slower hydrolysis (~20–30% reduction in rate) due to the kinetic isotope effect, enhancing detection windows in bioanalytical assays .
  • Cocaethylene: Formed in the presence of ethanol; ~20% longer half-life than cocaine and 20–25% greater cardiotoxicity due to prolonged dopamine reuptake inhibition .

Analytical Detection

  • LC-MS/MS Differentiation: Cocaine: MRM transition m/z 304.1 → 182.1 . Trideuteriomethyl cocaine: Higher molecular weight shifts MRM transitions (e.g., m/z 307.1 → 185.1), enabling precise quantification without interference from endogenous cocaine . Cocaethylene: Distinct transition (m/z 318.1 → 196.1) due to ethyl ester .

Toxicity and Clinical Implications

  • Cocaethylene: 18–25% higher mortality risk compared to cocaine alone; synergizes ethanol’s depressant effects .
  • Deuterated Cocaine: Theoretical toxicity profile mirrors cocaine but with delayed onset due to metabolic stability. No direct toxicity data available; used primarily in research settings .

生物活性

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as cocaine-d3, is a deuterated analogue of the well-known tropane alkaloid cocaine. It possesses unique properties derived from its isotopic labeling, which has implications in pharmacological studies and toxicology. This article explores its biological activity, mechanisms of action, and applications in research.

  • Molecular Formula : C17H18D3NO4
  • Molecular Weight : 306.371 g/mol
  • CAS Number : 138704-14-0
  • IUPAC Name : methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Cocaine-d3 exerts its biological effects primarily through the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their stimulating effects on the central nervous system. The compound interacts with sodium channels and can block nerve conduction, contributing to its anesthetic properties.

Pharmacokinetics

Research indicates that cocaine-d3 is utilized as an internal standard in pharmacokinetic studies due to its isotopic labeling. This allows for accurate quantification of cocaine and its metabolites in biological samples.

Parameter Value
BioavailabilityVariable based on administration route
Half-lifeApproximately 1 hour
Metabolic PathwaysHepatic metabolism via CYP enzymes

Toxicological Studies

Cocaine-d3 has been employed in toxicological research to study the metabolism and effects of cocaine in humans and animals. Its isotopic nature allows for precise tracking in metabolic pathways.

Clinical Toxicology

A study by Feng and ElSohly (1999) demonstrated the utility of cocaine-d3 in analyzing urine samples for cocaine metabolites. The deuterated form provided a reliable method for distinguishing between endogenous compounds and administered drugs.

Forensic Applications

Cocaine-d3 is extensively used in forensic toxicology to detect cocaine use in various biological matrices. Its stable isotope labeling enhances the sensitivity and specificity of analytical methods.

Analytical Chemistry Applications

Cocaine-d3 has been pivotal in developing methods for detecting cocaine and its metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Application
GC-MSDetection of metabolites
LC-MS/MSQuantification in biological samples

Q & A

Basic: What are the key considerations for synthesizing trideuteriomethyl esters of tropane alkaloid derivatives like this compound?

Methodological Answer:
Synthesis requires isotopic labeling at the methyl ester group. A common approach involves reacting the carboxylic acid precursor (e.g., benzoylecgonine) with deuterated methanol (CD₃OH) under acid catalysis. highlights the use of hydrochloride salts to stabilize intermediates during esterification. Purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) ensures removal of non-deuterated byproducts. Confirmation of deuteration (>95% isotopic purity) is achieved via mass spectrometry (MS) and 2^2H-NMR analysis .

Advanced: How does stereochemistry at the (1R,2R,3S,5S) positions influence receptor binding or metabolic stability?

Methodological Answer:
The rigid bicyclo[3.2.1]octane scaffold enforces stereospecific interactions with biological targets. Computational docking (e.g., AutoDock Vina) and comparative studies with enantiomers can map steric effects. For example, shows that substituents at the 3-benzoyloxy group alter binding affinity to monoamine transporters. In vitro metabolic assays (e.g., liver microsomes) paired with LC-MS/MS quantify deuterium retention to assess stability. The 8-methyl group may reduce CYP450-mediated oxidation, as seen in related tropane derivatives .

Basic: What analytical techniques are critical for characterizing deuterium incorporation in this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Detects isotopic peaks (e.g., m/z shifts of +3 for trideuteriomethyl).
  • 2^2H-NMR: Identifies deuterium localization via splitting patterns (e.g., absence of 1^1H signals at the methyl ester).
  • Isotopic Ratio Analysis: LC-MS with selected ion monitoring (SIM) ensures >99% isotopic purity. provides SMILES/InChI data for spectral library alignment .

Advanced: How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated analogs?

Methodological Answer:
Discrepancies often arise from deuterium’s kinetic isotope effect (KIE). To address this:

Conduct parallel in vivo studies (rodents) with matched dosing.

Use LC-HRMS to track deuterium loss in plasma metabolites.

Compare AUC (area under the curve) and half-life values. notes that deuteration at labile positions (e.g., ester groups) may reduce metabolic clearance by 2–3 fold, but steric hindrance from the 8-methyl group (see bicyclo structure) can counteract this .

Basic: What safety protocols apply when handling this compound in laboratory settings?

Methodological Answer:
Refer to SDS guidelines for tropane alkaloids:

  • PPE: Gloves, goggles, and fume hoods for powder handling.
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water ( ).
  • Waste Disposal: Incinerate deuterated compounds separately to avoid isotopic contamination. and emphasize consulting institutional chemical safety officers .

Advanced: How can the 3-benzoyloxy group be modified to study structure-activity relationships (SAR) without altering the deuterated methyl ester?

Methodological Answer:

Synthetic Strategy: Protect the methyl ester with a trimethylsilyl (TMS) group before introducing substituents at the 3-position.

SAR Probes: Replace benzoyloxy with p-fluorobenzoyl or nitrobenzoyl groups via nucleophilic acyl substitution.

Assays: Test analogs in competitive binding assays (e.g., dopamine transporter inhibition). demonstrates that electron-withdrawing groups at the benzoyloxy moiety enhance binding selectivity .

Basic: What are the solubility challenges for this compound in aqueous buffers, and how can they be mitigated?

Methodological Answer:
The hydrophobic bicyclo[3.2.1]octane core limits solubility. Strategies include:

  • Salt Formation: Hydrochloride salts (as in ) improve water solubility.
  • Co-Solvents: Use 10–20% DMSO or cyclodextrin complexes.
  • Surfactants: Polysorbate-80 (0.1%) for in vivo formulations .

Advanced: How can X-ray crystallography validate the stereochemical configuration of this compound?

Methodological Answer:

Crystallization: Grow single crystals in ethyl acetate/hexane.

Data Collection: Use synchrotron radiation (e.g., 0.98 Å wavelength) for high-resolution structures.

Refinement: Software like SHELXL refines torsional angles (e.g., C1-C2-C3-O to confirm 1R,2R,3S,5S configuration). and provide precedents for tropane-derivative crystallography .

Basic: What are the applications of trideuteriomethyl labeling in pharmacokinetic studies?

Methodological Answer:
Deuterium serves as a non-radioactive tracer to:

Track drug distribution via MS imaging.

Quantify metabolite formation (e.g., demethylation) using isotopic dilution assays.

Study tissue-specific bioavailability in autoradiography analogs .

Advanced: How can computational modeling predict the impact of deuteration on this compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

Molecular Dynamics (MD): Simulate BBB penetration using lipid bilayer models (e.g., CHARMM-GUI).

LogP Analysis: Compare deuterated vs. non-deuterated LogP values (deuteration may slightly increase hydrophobicity).

In Silico P-gp Efflux: Tools like Schrödinger’s QikProp predict transporter interactions. ’s structural data informs force field parameters .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。